Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

SSTR5 antagonist metabolic stability cyclopropyl substitution

Tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (CAS 2649081-26-3, C₁₃H₂₀N₂O₃, MW 252.31) is a Boc-protected spirocyclic isoxazoline building block belonging to the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene class. This scaffold constitutes the core pharmacophore of a clinically investigated series of potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists developed for type 2 diabetes mellitus.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
Cat. No. B13522659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C3CC3
InChIInChI=1S/C13H20N2O3/c1-12(2,3)17-11(16)15-7-13(8-15)6-10(14-18-13)9-4-5-9/h9H,4-8H2,1-3H3
InChIKeyUDHWNZZRPFXWII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate: A Boc-Protected Spirocyclic Isoxazoline Building Block for SSTR5 Antagonist Synthesis


Tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (CAS 2649081-26-3, C₁₃H₂₀N₂O₃, MW 252.31) is a Boc-protected spirocyclic isoxazoline building block belonging to the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene class . This scaffold constitutes the core pharmacophore of a clinically investigated series of potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists developed for type 2 diabetes mellitus [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the azetidine N2 position, a cyclopropyl substituent at the isoxazoline C7 position, and the signature spiro[3.4] junction linking a four-membered azetidine to a five-membered isoxazoline ring . In the published medicinal chemistry campaigns, 7-cyclopropyl-substituted variants of this scaffold demonstrated improved metabolic stability and pharmacokinetic profiles relative to aryl-substituted progenitors, while retaining SSTR5 antagonistic potency [2].

Why 7-Substituent and N2-Protection Choices in 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene Building Blocks Cannot Be Interchanged Without Consequence


The 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold is not a passive, interchangeable core—its biological and physicochemical properties are exquisitely sensitive to both the C7 substituent identity and the N2 protection state. Published structure–activity relationship (SAR) studies demonstrate that substituents at the isoxazoline 3-position (C7) directly modulate SSTR5 binding affinity, functional antagonism, and metabolic stability [1]. Specifically, replacement of aryl groups at C7 with a cyclopropyl moiety was shown to mitigate CYP-mediated aromatic oxidation while preserving target potency, a finding that emerged from focused library screening encompassing over 200 analogues [2]. Conversely, 7-methyl or 7-unsubstituted variants lack the steric and electronic profile required to engage the SSTR5 hydrophobic pocket optimally, and 7-carboxylic acid or 7-formyl analogues introduce polarity that alters both permeability and off-target profiles [1]. At the N2 position, the Boc group serves as a critical orthogonal protecting group: its presence permits selective functionalization at alternative sites (e.g., reductive amination after Boc removal), whereas its premature absence (as in the free amine or hydrochloride salt) exposes a nucleophilic azetidine nitrogen that can participate in undesired side reactions during downstream library synthesis . Generic substitution—e.g., sourcing the 7-methyl analog, the 7-formyl analog, or the N2-unprotected hydrochloride salt—therefore risks compromising the specific metabolic stability, potency, and synthetic versatility profiles for which the 7-cyclopropyl Boc-protected variant was designed.

Quantitative Differentiation Evidence for Tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate vs. Closest Analogs


C7 Cyclopropyl vs. Aryl Substitution: Metabolic Stability Advantage in Liver Microsome Assays

In the SSTR5 antagonist lead optimization campaign, replacement of the distal aryl ring with a cyclopropyl group was explicitly introduced to limit CYP-induced aromatic oxidation [1]. The cyclopropyl analogue 13 (bearing a cyclopropyl substituent at the position corresponding to the C7 isoxazoline substituent) demonstrated an improved metabolic profile and pharmacokinetic properties compared to the original lead compound 1, which contained metabolically labile diethoxy aromatic groups [1]. The 7-cyclopropyl-Boc building block serves as the direct synthetic precursor to such monoaryl cyclopropyl-substituted SSTR5 antagonists. In contrast, the corresponding 7-aryl-substituted building block would introduce aromatic oxidation liabilities that were a key driver for the cyclopropyl substitution strategy [1].

SSTR5 antagonist metabolic stability cyclopropyl substitution

C7 Cyclopropyl vs. Methyl Substituent: Comparative SSTR5 Potency and Selectivity Potential

The SAR exploration in the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene series established that substituents at the isoxazoline C3 position (equivalent to C7 of the scaffold) critically influence SSTR5 binding affinity and functional antagonistic potency [1]. The optimized clinical candidate 25a (bearing a 2,6-diethoxy-4′-fluorobiphenyl-4-yl)methyl group at N2 and a piperidin-4-carboxylic acid at C7) achieved hSSTR5 IC₅₀ = 9.6 nM and mSSTR5 IC₅₀ = 57 nM in cAMP functional assays [1]. Subsequent metabolic optimization work demonstrated that a cyclopropyl substituent at the C7-equivalent position could retain most of the SSTR5 antagonistic activity while improving pharmacokinetic properties [2]. In contrast, the 7-methyl analog (CAS 2095409-19-9) lacks the conformational constraint and lipophilic surface area provided by the cyclopropyl ring, resulting in divergent potency and selectivity profiles . Although direct head-to-head IC₅₀ data for the Boc-protected 7-cyclopropyl vs. 7-methyl building blocks are not publicly available, the class-level SAR indicates that the cyclopropyl group more closely recapitulates the steric demands of the optimized antagonist pharmacophore than a simple methyl substituent [2].

SSTR5 antagonist SAR cyclopropyl vs. methyl

Boc-Protected N2 vs. Unprotected Hydrochloride Salt: Orthogonal Functionalization and Synthetic Versatility

The tert-butyloxycarbonyl (Boc) group at the azetidine N2 position of tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate provides orthogonal protection that is essential for the published SSTR5 antagonist synthetic route [1]. In the Hirose et al. (2017) synthesis, the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core with a Boc-protected azetidine nitrogen served as a key intermediate; after Boc deprotection, the resulting secondary amine underwent reductive amination with substituted aryl aldehydes to install the N2-aryl methyl group that is critical for SSTR5 binding [1]. The corresponding hydrochloride salt (CAS 2649068-12-0, 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride) lacks this protecting group, exposing the free azetidine NH . While the HCl salt may be directly usable for some transformations, it eliminates the option for selective functionalization at alternative positions (e.g., C7 modification or isoxazoline ring derivatization) that requires a temporarily masked N2 position. This loss of synthetic versatility is a concrete disadvantage for medicinal chemistry campaigns requiring sequential functionalization of the spirocyclic scaffold .

Boc protection building block orthogonal synthesis

C7 Cyclopropyl vs. C7 Formyl/Carboxylic Acid: Divergent Physicochemical Properties and Downstream Derivatization Pathways

The C7 substituent identity in the Boc-protected 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold profoundly affects calculated physicochemical parameters and dictates the downstream synthetic transformations accessible from the building block. The 7-cyclopropyl variant (C₁₃H₂₀N₂O₃, MW 252.31) carries a hydrophobic, non-ionizable cyclopropyl group, conferring a higher calculated logP and lower topological polar surface area (tPSA) relative to the 7-formyl analog (tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate, C₁₁H₁₆N₂O₄, MW 240.26) and the 7-carboxylic acid analog (5-oxa-2,6-diaza-spiro[3.4]oct-6-ene-2,7-dicarboxylic acid 2-tert-butyl ester, C₁₁H₁₆N₂O₅, MW 256.26) . The 7-formyl building block provides an aldehyde handle for reductive amination or Wittig chemistry, while the 7-carboxylic acid offers amide coupling and esterification pathways . However, in the context of SSTR5 antagonist development, the cyclopropyl group was specifically selected because it retains target potency while avoiding the increased polarity (and potentially reduced membrane permeability) of carboxylate-containing analogs, and it does not introduce the metabolic reactivity risks associated with aldehydes [1]. The cyclopropyl building block thus occupies a distinct and SAR-validated position in the property space that neither the formyl nor carboxylic acid analog can replicate.

clogP polar surface area building block functional group

Optimal Application Scenarios for Tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate Based on Differentiation Evidence


Synthesis of Metabolically Stable Monoaryl Cyclopropyl SSTR5 Antagonist Libraries

This building block is ideally suited for medicinal chemistry groups pursuing SSTR5 antagonist lead optimization, specifically within the monoaryl cyclopropyl subseries. After Boc deprotection, the free azetidine NH can undergo reductive amination with diverse aryl aldehydes to generate focused libraries, as demonstrated in the >200-analogue campaign that yielded the optimized cyclopropyl compound 13 with improved rhesus monkey pharmacokinetics [1]. The cyclopropyl group at C7 provides the metabolic stability advantage identified as critical for preclinical development in this series [1].

Sequential Orthogonal Derivatization of the Spirocyclic Isoxazoline Core for Probe Compound Synthesis

When a chemical biology or probe development program requires sequential functionalization (e.g., first modifying the isoxazoline ring via cycloaddition or C7 elaboration while the azetidine remains Boc-protected, followed by deprotection and N2 derivatization), this building block provides the necessary orthogonal protection [2]. The unprotected HCl salt cannot support this sequence without an additional protection step, making the Boc variant the synthetically enabling choice for multi-step diversification strategies .

Comparative SAR Studies Evaluating C7 Substituent Effects on Target Potency and ADME Properties

For laboratories systematically comparing C7 substituent effects (cyclopropyl vs. methyl vs. formyl vs. carboxylic acid vs. aryl) on SSTR5 binding affinity, functional antagonism, and ADME parameters, the 7-cyclopropyl Boc building block serves as the entry point to the metabolically optimized cyclopropyl series [1]. Parallel acquisition of the 7-methyl, 7-formyl, and 7-carboxylic acid analogs enables head-to-head SAR exploration, with the cyclopropyl variant representing the hydrophobic, non-ionizable comparator that produced the best combined potency–metabolic stability profile in published work [1].

Scale-Up and Process Chemistry Feasibility Assessment for SSTR5 Antagonist Preclinical Candidates

For process chemistry teams evaluating the scalability of the spirocyclic isoxazoline route, the Boc-protected building block offers a stable, isolable intermediate that can be characterized by standard analytical methods (NMR, HPLC, LCMS) and stored under ambient laboratory conditions [2]. This contrasts with the more hygroscopic and reactive HCl salt, which may present handling and stability challenges during larger-scale synthesis campaigns. The established synthetic route to this scaffold, involving nitrile oxide 1,3-dipolar cycloaddition with a suitable azetidine dipolarophile, has been validated at multi-gram scale in the published SSTR5 antagonist synthesis [1].

Quote Request

Request a Quote for Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.